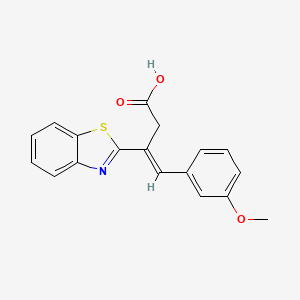

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

Descripción general

Descripción

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is a complex organic compound that features a benzothiazole ring fused with a methoxyphenyl group and a butenoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-aminothiophenol with an appropriate acid chloride under acidic conditions.

Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Introduction of Butenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amine or thiol-substituted compounds.

Aplicaciones Científicas De Investigación

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Industrial Chemistry: It serves as a precursor for the synthesis of various dyes and pigments used in the textile and printing industries.

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.

Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparación Con Compuestos Similares

Similar Compounds

2-Arylbenzothiazoles: These compounds share the benzothiazole core but differ in the substituents attached to the aryl group.

Benzoxazoles: Similar to benzothiazoles but with an oxygen atom replacing the sulfur atom in the heterocyclic ring.

Quinazolinones: These compounds have a similar structure but with a nitrogen atom incorporated into the ring system.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material development .

Actividad Biológica

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzothiazole ring, a methoxy-substituted phenyl group, and a butenoic acid moiety, which contribute to its interactions with various biological targets.

- Molecular Formula : C18H15NO3S

- Molecular Weight : 325.4 g/mol

- IUPAC Name : (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its capacity to intercalate with DNA, potentially inhibiting enzyme activities crucial for cellular processes. The presence of the methoxy group enhances binding affinity and specificity towards these targets through hydrogen bonding and other non-covalent interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various models, possibly through the modulation of inflammatory cytokines and pathways .

Structure-Activity Relationship

The structural features of this compound significantly influence its biological activity. The methoxy group enhances lipophilicity, facilitating better membrane permeability compared to structurally similar compounds. This property is critical for its efficacy in biological applications.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid | Lacks methoxy group | May exhibit different binding properties |

| 3-(1,3-Benzothiazol-2-yl)-4-(2-hydroxyphenyl)but-3-enoic acid | Contains hydroxy group instead of methoxy | Hydroxy group affects solubility and reactivity |

| 3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid | Methoxy group in a different position | Positioning may influence biological activity |

| 3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acid | Hydroxy group instead of methoxy | Alters interaction dynamics with biological targets |

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showing potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Line Research : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, suggesting its potential as an anticancer drug .

Propiedades

IUPAC Name |

(E)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZMANTZZFBIJO-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.